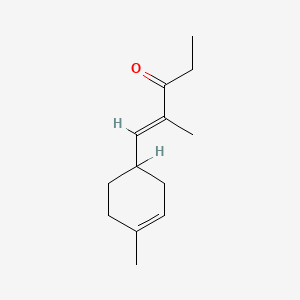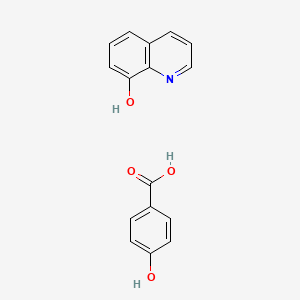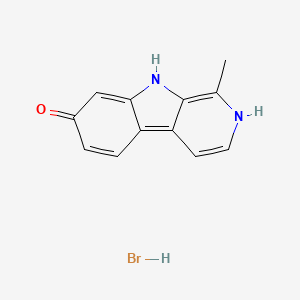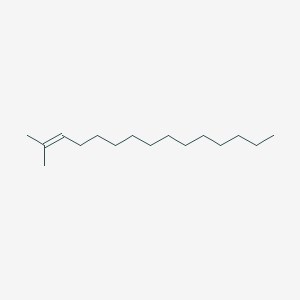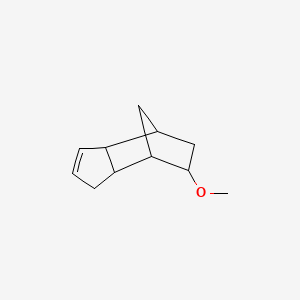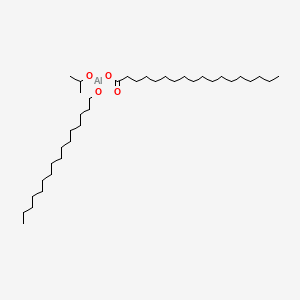
(Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium is a complex organoaluminium compound with the molecular formula C37H75AlO4 and a molecular weight of 610.97 g/mol . This compound is characterized by the presence of long-chain alkyl groups and aluminium coordinated with oxygen atoms from hexadecan-1-ol, octadecanoic acid, and propan-2-ol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium typically involves the reaction of aluminium alkoxides with long-chain fatty acids and alcohols. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminium compound. The general reaction scheme can be represented as follows:
Al(OR)3+R’COOH+R”OH→this compound+H2O
- Al(OR)3 represents aluminium alkoxide.
- R’COOH represents octadecanoic acid.
- R’'OH represents hexadecan-1-ol and propan-2-ol.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in controlled environments, ensuring high purity and yield. The process includes:
Mixing: Aluminium alkoxide is mixed with octadecanoic acid and hexadecan-1-ol.
Reaction: The mixture is heated under an inert atmosphere to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
(Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and corresponding carboxylic acids and alcohols.
Reduction: It can be reduced to form aluminium hydrides.
Substitution: The alkoxy and carboxylate groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various alcohols and carboxylic acids.
Major Products Formed
Oxidation: Aluminium oxides, hexadecanoic acid, and octadecanoic acid.
Reduction: Aluminium hydrides.
Substitution: New aluminium complexes with different alkoxy and carboxylate groups.
科学的研究の応用
Chemistry
In chemistry, (Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium is used as a precursor for the synthesis of other organoaluminium compounds. It is also employed in catalysis, particularly in polymerization reactions.
Biology and Medicine
The compound’s long-chain fatty acid components make it useful in biological studies, particularly in understanding lipid interactions and membrane dynamics. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
In the industrial sector, this compound is used as a stabilizer in the production of plastics and as a lubricant additive. Its ability to form protective coatings makes it valuable in corrosion prevention.
作用機序
The mechanism of action of (Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium involves the coordination of aluminium with oxygen atoms from the alkoxy and carboxylate groups. This coordination stabilizes the compound and allows it to interact with various substrates. The molecular targets include:
Lipid membranes: The compound can integrate into lipid bilayers, affecting membrane fluidity and stability.
Catalytic sites: In catalysis, the aluminium center acts as a Lewis acid, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
(Hexadecan-1-olato)(octadecanoato-O)(propan-2-olato)aluminium: C37H75AlO4
Uniqueness
This compound is unique due to its specific combination of long-chain alkyl groups and aluminium coordination. This combination imparts distinct physical and chemical properties, such as high stability and reactivity, making it suitable for various applications in chemistry, biology, and industry.
特性
CAS番号 |
71411-85-3 |
|---|---|
分子式 |
C37H75AlO4 |
分子量 |
611.0 g/mol |
IUPAC名 |
[hexadecoxy(propan-2-yloxy)alumanyl] octadecanoate |
InChI |
InChI=1S/C18H36O2.C16H33O.C3H7O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3(2)4;/h2-17H2,1H3,(H,19,20);2-16H2,1H3;3H,1-2H3;/q;2*-1;+3/p-1 |
InChIキー |
NGWWRERBGZPMMO-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OCCCCCCCCCCCCCCCC)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



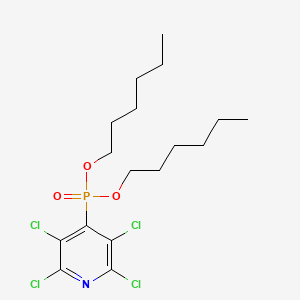
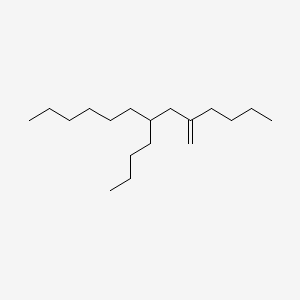

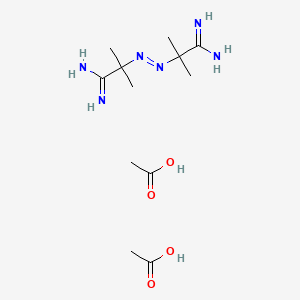
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
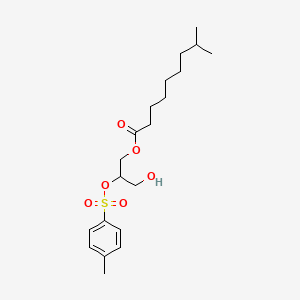

![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
